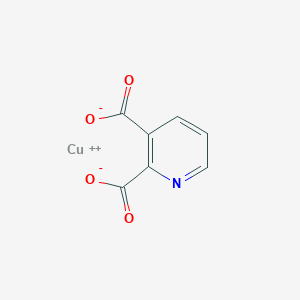
copper;pyridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
copper;pyridine-2,3-dicarboxylate is a coordination compound formed by the interaction of 2,3-pyridinedicarboxylic acid and copper ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) typically involves the reaction of 2,3-pyridinedicarboxylic acid with a copper(II) salt, such as copper(II) nitrate or copper(II) acetate, in an aqueous solution. The reaction is usually carried out under controlled conditions, including specific pH and temperature, to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
copper;pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo ligand exchange reactions, where the 2,3-pyridinedicarboxylic acid ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
科学的研究の応用
copper;pyridine-2,3-dicarboxylate has several scientific research applications, including:
作用機序
The mechanism of action of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. Additionally, the coordination of the 2,3-pyridinedicarboxylic acid ligand to the copper ion can stabilize the compound and facilitate its interactions with other molecules.
類似化合物との比較
Similar Compounds
2,3-Pyrazinedicarboxylic acid, copper(2+) salt: Similar in structure but with a pyrazine ring instead of a pyridine ring.
2,6-Pyridinedicarboxylic acid, copper(2+) salt: Differing in the position of the carboxylic acid groups on the pyridine ring.
Uniqueness
copper;pyridine-2,3-dicarboxylate is unique due to its specific coordination geometry and the electronic properties imparted by the 2,3-pyridinedicarboxylic acid ligand. These properties make it particularly useful in catalytic and material science applications .
特性
CAS番号 |
18970-62-2 |
|---|---|
分子式 |
C7H3CuNO4 |
分子量 |
228.65 g/mol |
IUPAC名 |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
正規SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Key on ui other cas no. |
18970-62-2 |
関連するCAS |
89-00-9 (Parent) |
同義語 |
2,3-Pyridinedicarboxylic acid copper(II) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















